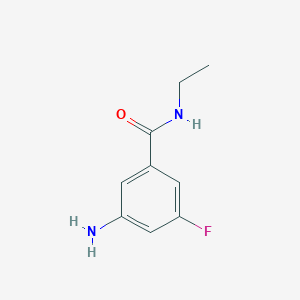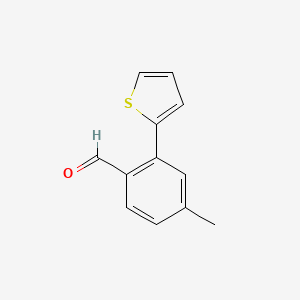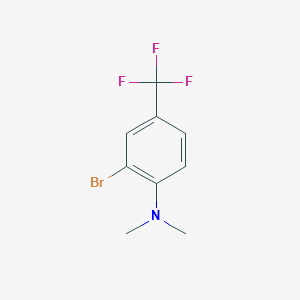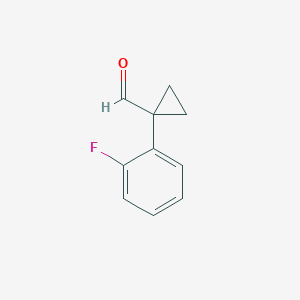
2,7-Naphthyridine-1-carboxylic acid
Vue d'ensemble
Description
2,7-Naphthyridine-1-carboxylic acid is a compound with the molecular formula C10H7NO3 . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 Pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield was reported to be 62%, with a melting point of 190–192°C . The synthesis process involves reactions such as the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of this compound includes 2 Pyridine, 1 hydroxyl group, and 1 carboxylic acid (aromatic). It also contains 1 ten-membered ring and 2 six-membered rings .Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives, which have shown a broad spectrum of biological activities. These derivatives have been found to have antitumor, antimicrobial, analgesic, and anticonvulsant effects .Applications De Recherche Scientifique
Synthesis and Antitumor Screening
2,7-Naphthyridine-1-carboxylic acid derivatives have been synthesized and screened for antitumor activity. A study by Wójcicka et al. (2013) focused on the synthesis of new derivatives and their examination against various human tumor cell lines, identifying compounds with potential antitumor properties, particularly against central nervous system cancer (Wójcicka, Wagner, Dryś, & Nawrocka, 2013).
Hydrogen Bonded Supramolecular Networks
Research by Jin et al. (2011) explored the noncovalent weak interactions between 5,7-dimethyl-1,8-naphthyridine-2-amine, a related compound, and various carboxylic acids, leading to an understanding of its role in binding with carboxylic acid derivatives. This study contributed to the knowledge of hydrogen-bonded supramolecular networks in organic acid–base salts (Jin, Liu, Wang, & Guo, 2011).
Spectroscopic Properties
A study by Perillo et al. (2009) synthesized novel polyfunctionally substituted 2,6- and 2,7-naphthyridines, analyzing their spectroscopic properties (IR, NMR, MS) and indicating potential pharmacological activity. This research provides insight into the spectral characteristics of naphthyridine derivatives, including those related to this compound (Perillo, Kremenchuzky, & Blanco, 2009).
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound derivatives. For example, research by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, revealing significant antibacterial activity (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984). Similarly, studies by Paronikyan et al. (1996) and Santilli et al. (1975) also contributed to understanding the antiarrhythmic and antibacterial potential of naphthyridine derivatives (Paronikyan, Sirakanyan, Noravyan, Asatryan, Markaryan, & Aleksanyan, 1996), (Santilli, Scotese, & Yurchenco, 1975).
Gastric Antisecretory Properties
Research by Santilli et al. (1987) demonstrated the gastric antisecretory properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, suggesting their potential in medical applications related to gastric acid secretion (Santilli, Scotese, Bauer, & Bell, 1987).
Luminescent and pH Responsive Behavior
A study by Wei et al. (2016) focused on the synthesis of water-soluble Eu(III) complexes based on 1,5-naphthyridine derivatives, exhibiting luminescence, photostability, and pH response behavior. This research highlights the potential application of naphthyridine derivatives in bioimaging and as pH probes (Wei, Wei, Yan, Zhao, Cai, Sun, Meng, Liu, Bian, & Huang, 2016).
Mécanisme D'action
Target of Action
These compounds have been found to exhibit significant biological activities, including anti-cancer and anti-microbial effects . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these processes.
Mode of Action
It’s known that the compound’s biological activity is likely due to its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Result of Action
The result of the action of 2,7-Naphthyridine-1-carboxylic acid is manifested in its observed biological activities. Some derivatives of this compound have shown anti-cancer activity in liver and breast cancer cells, suggesting that they may induce cell death or inhibit cell proliferation . Additionally, some compounds have demonstrated anti-microbial activity against a variety of bacterial and fungal strains .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,7-Naphthyridine-1-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular functions. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. Additionally, this compound has been observed to interact with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound has been reported to affect the immune response by interacting with immune cells and altering cytokine production . These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation or depletion of specific metabolites, thereby affecting metabolic pathways. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses . These molecular interactions underscore the compound’s versatility in modulating biological processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its efficacy and safety. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged biological activity . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive or toxic metabolites . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. These findings underscore the importance of dosage optimization in the development of this compound-based therapies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the compound’s metabolism . The interaction with these enzymes can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization to target sites . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is also influenced by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2,7-naphthyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWAZZXJIMORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique rearrangement reaction leads to the formation of a 2,7-Naphthyridine-1-carboxylic acid derivative?
A1: Research indicates that treating 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III) under specific conditions can yield a this compound derivative. When subjected to refluxing toluene or pyridine, compound III undergoes a rearrangement to primarily form 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester (IV) []. Interestingly, a minor product isolated from this reaction is 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester (VII) [], representing the this compound derivative of interest. This finding highlights the sensitivity of compound III to reaction conditions and its propensity to form diverse heterocyclic structures.
Q2: Beyond traditional synthetic routes, are there alternative pathways for generating these derivatives?
A2: Yes, the degradation of certain compounds can unexpectedly yield this compound derivatives. For instance, during saponification attempts on bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate (1), a nifedipine analog, researchers unexpectedly isolated 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid (6) as a degradation product []. This finding suggests that the this compound scaffold might arise from unexpected chemical transformations, potentially offering new synthetic avenues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



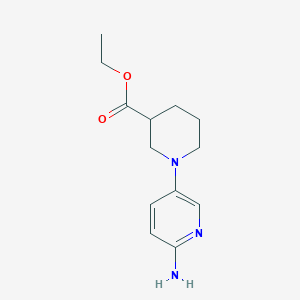
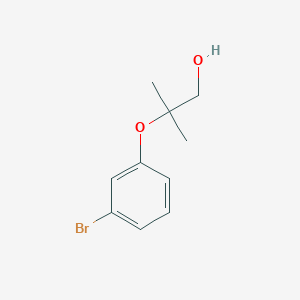
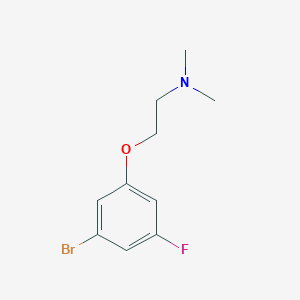
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

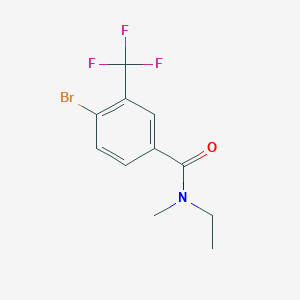
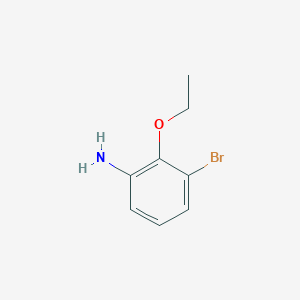
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)
